6'-Aminospiro[cyclohexane-1,3'-indolin]-2'-one
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Overview
Description
6’-Aminospiro[cyclohexane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclohexane ring is fused to an indoline moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Aminospiro[cyclohexane-1,3’-indolin]-2’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclohexanone with an indoline derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6’-Aminospiro[cyclohexane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles such as alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
6’-Aminospiro[cyclohexane-1,3’-indolin]-2’-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6’-Aminospiro[cyclohexane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6’-Aminospiro[cyclopropane-1,3’-indolin]-1’-yl)ethanone: Another spirocyclic compound with a similar indoline moiety but different ring structure.
6’-Aminospiro[cyclopentane-1,3’-indolin]-2’-one: Similar structure with a cyclopentane ring instead of cyclohexane.
Uniqueness
6’-Aminospiro[cyclohexane-1,3’-indolin]-2’-one is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its larger cyclohexane ring may influence its binding affinity and selectivity towards certain biological targets compared to its smaller-ring analogs.
Properties
Molecular Formula |
C13H16N2O |
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Molecular Weight |
216.28 g/mol |
IUPAC Name |
6-aminospiro[1H-indole-3,1'-cyclohexane]-2-one |
InChI |
InChI=1S/C13H16N2O/c14-9-4-5-10-11(8-9)15-12(16)13(10)6-2-1-3-7-13/h4-5,8H,1-3,6-7,14H2,(H,15,16) |
InChI Key |
DOLVITNKAKWPKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)C3=C(C=C(C=C3)N)NC2=O |
Origin of Product |
United States |
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